BNS-22, chemically identified as 2H-chromen-2-one, is a small molecule that has garnered attention due to its role as an inhibitor of DNA topoisomerase II. This compound is classified under the category of chromones, which are known for their diverse biological activities, including anticancer properties. BNS-22 has a molecular formula of C24H25NO5 and a molecular weight of 407.46 g/mol, with the CAS number 1151668-24-4 .
BNS-22 is synthesized through a series of chemical reactions involving commercially available precursors. The synthesis typically employs methods such as condensation reactions and cyclization processes to construct the chromone structure. Specific details on the synthetic routes can vary, but they generally include:
The synthesis process may involve the use of solvents and reagents that facilitate the reaction conditions, such as heat or catalysts, to drive the formation of BNS-22 efficiently. Precise reaction conditions, including temperature and reaction time, are critical for optimizing yield and purity .
BNS-22 primarily acts by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. The compound interacts with the enzyme in a manner that prevents it from performing its normal function, leading to cellular apoptosis in cancer cells.
The mechanism involves competitive inhibition where BNS-22 competes with ATP or DNA for binding sites on topoisomerase II, effectively diminishing enzyme activity.
BNS-22 operates through a specific mechanism targeting DNA topoisomerase II:
Data from proteomic profiling indicates that BNS-22 shares structural similarities with other known inhibitors like ICRF-193, suggesting a common pathway in their mechanism of action against topoisomerases .
BNS-22 is characterized by:
Key chemical properties include:
Relevant analyses confirm that these properties contribute significantly to its effectiveness as a pharmaceutical agent .
BNS-22 has potential applications primarily in scientific research and therapeutic development:
BNS-22 (CAS 1151668-24-4) is a synthetic derivative of the natural product GUT-70 that functions as a potent catalytic inhibitor of human DNA topoisomerase II (TOP2). Biochemical assays demonstrate that BNS-22 selectively inhibits the catalytic activity of both TOP2 isoforms (α and β) with distinct potency differences. It achieves half-maximal inhibition (IC₅₀) of TOP2α at 2.8 µM, while exhibiting significantly greater efficacy against TOP2β (IC₅₀ = 0.42 µM) [1] [7]. This ~6.7-fold selectivity for TOP2β positions BNS-22 as a valuable tool for probing isoform-specific functions.
Unlike TOP2 poisons (e.g., etoposide), BNS-22 does not stabilize the TOP2-DNA cleavage complex or induce DNA double-strand breaks. This is evidenced by the absence of γ-H2AX accumulation, a marker of DNA damage, in treated cells [1] [6]. Instead, BNS-22 acts upstream of DNA cleavage by preventing the enzyme from engaging in its catalytic cycle, thereby inhibiting fundamental TOP2-mediated reactions like DNA decatenation and relaxation [2] [4].
Table 1: Inhibition Profile of BNS-22 Against TOP2 Isoforms
Parameter | TOP2α | TOP2β | Assay Type |
---|---|---|---|
IC₅₀ (Catalytic Inhibition) | 2.8 µM | 0.42 µM | Kinetoplast DNA Decatenation |
DNA Cleavage Induction | No | No | γ-H2AX Formation |
Primary Cellular Effect | G2/M Arrest | G2/M Arrest | Cell Cycle Analysis |
The precise structural mechanism of BNS-22 inhibition involves targeting the ATPase domain of TOP2. Crystallographic studies of advanced analogs reveal that BNS-22-like compounds bind a previously unidentified druggable pocket within this domain, termed the "obex site" (Latin for "barrier") [9] [10]. This site is distinct from the dimerization interface targeted by bisdioxopiperazine inhibitors (e.g., ICRF-193) and the DNA cleavage site targeted by poisons.
Binding at the obex site acts allosterically. It physically impedes the conformational changes within the TOP2 ATPase domain necessary for ATP hydrolysis and the subsequent strand passage reaction [10]. Crucially, the amino acid composition of the obex pocket differs subtly between TOP2α and TOP2β. Residues such as Val472 in TOP2β (equivalent to Ile478 in TOP2α) create a more accommodating hydrophobic environment in TOP2β, contributing to BNS-22's enhanced selectivity for this isoform [9] [10]. This interaction prevents the enzyme from transitioning through its catalytic cycle, effectively locking it in an inactive state and blocking its ability to process DNA substrates like supercoiled plasmids or catenated kinetoplast DNA (kDNA) [1] [6].
Table 2: Key Structural Features of BNS-22 Binding
Feature | Detail | Significance |
---|---|---|
Binding Site | Obex pocket in TOP2 ATPase domain | Novel site distinct from catalytic inhibitors (ICRF-193) and poisons (etoposide) |
Inhibition Mechanism | Allosteric lock of ATPase domain conformation | Prevents ATP hydrolysis-dependent conformational changes required for catalysis |
Key Selectivity Residue | Val472 (TOP2β) vs. Ile478 (TOP2α) | TOP2β pocket accommodates BNS-22 more favorably, explaining lower IC₅₀ |
Effect on Enzyme State | Stabilizes inactive conformation | Blocks DNA binding, cleavage, and strand passage steps |
BNS-22 and ICRF-193 are both classified as catalytic inhibitors but operate via fundamentally distinct molecular mechanisms with contrasting consequences for TOP2-DNA complexes.
Table 3: Mechanism Comparison: BNS-22 vs. ICRF-193
Characteristic | BNS-22 | ICRF-193 |
---|---|---|
Classification | Catalytic Inhibitor | Catalytic Inhibitor |
Primary Binding Site | Obex pocket (ATPase domain) | Dimer interface (ATPase domain) |
Effect on TOP2-DNA Complex | Prevents cleavage complex formation | Stabilizes clamped complex on DNA |
Induces DNA Breaks? | No | No (but traps enzyme on DNA) |
Antagonizes Etoposide? | Yes (blocks damage) | Weakly or not significantly |
Cellular Phenotype | Mitotic spindle disruption, polyploidy | Impairments in chromosome segregation |
Kinetic studies reveal that BNS-22 exerts its primary inhibitory effect on the decatenation activity of TOP2, essential for separating interlinked daughter chromosomes during mitosis. BNS-22 directly inhibits the decatenation of kinetoplast DNA (kDNA), a natural network of thousands of interlocked DNA rings, by human TOP2α and TOP2β in vitro [1] [2] [4]. This inhibition occurs at concentrations consistent with its IC₅₀ values (low micromolar range).
BNS-22's impact on DNA supercoiling is less direct but significant. While it does not directly relax supercoiled DNA like some inhibitors, its blockade of the TOP2 catalytic cycle prevents the enzyme from performing ATP-dependent reactions, including the introduction of negative supercoils by DNA gyrase (bacterial TOP2) and the relaxation of positive supercoils by human TOP2 [5] [8]. Kinetic analyses indicate that BNS-22 inhibits supercoiling and relaxation reactions with a time course distinct from poisons. Its inhibition develops more slowly, consistent with its mechanism of preventing enzyme progression through its catalytic cycle rather than trapping an intermediate [1] [6].
The functional consequence of decatenation inhibition in cells is profound. Treatment with BNS-22 (3-10 µM) leads to severe mitotic abnormalities in HeLa cells, characterized by impaired chromosome alignment and segregation during metaphase and anaphase. This disruption results in failed cytokinesis and the formation of polyploid cells with increased DNA content [1] [2] [7]. This phenotype aligns directly with the essential role of TOP2α in resolving DNA entanglements during chromosome segregation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7